molecular formula C15H19ClN4OS B10892586 N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B10892586
M. Wt: 338.9 g/mol
InChI Key: VBYCCEFOQUMNBK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a triazole-containing compound characterized by a propanamide backbone linked to a 4-chlorophenyl group and a 1,2,4-triazole ring substituted at position 5 with a 2-methylpropyl (isobutyl) group. Triazole derivatives are widely explored in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

Molecular Formula

C15H19ClN4OS

Molecular Weight

338.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C15H19ClN4OS/c1-9(2)8-13-18-15(20-19-13)22-10(3)14(21)17-12-6-4-11(16)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,21)(H,18,19,20)

InChI Key

VBYCCEFOQUMNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Formation of the Propanamide Moiety: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions at the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Pharmaceuticals: The compound may be explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.

Industry

    Agriculture: It may be used as a fungicide or herbicide due to its biological activity.

    Polymer Science: The compound can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

Compound Name Triazole Substituent Phenyl/Other Group Molecular Formula Molecular Weight Key Features
N-(4-Chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide 5-(2-methylpropyl) 4-Chlorophenyl C₁₅H₁₉ClN₄OS 338.856 Branched alkyl (isobutyl), sulfanyl linker
2-[(5-Butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide 5-Butyl 4-Chlorophenyl C₁₅H₁₉ClN₄OS 338.856 Linear alkyl (butyl), identical formula
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Phenyl, 5-(4-(methylsulfanyl)benzyl) 2-Chlorophenyl C₂₄H₂₃ClN₄O₂S₂ 507.04 Benzyl-p-SCH₃, acetamide backbone
3-[5-[(3-Chlorophenyl)methylsulfanyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide 4-(3-Methoxypropyl), 5-(3-chlorobenzylsulfanyl) N-(2-Methoxyphenyl)methyl C₂₅H₂₉ClN₄O₃S 507.04 Methoxypropyl, dual aromatic chlorination

Substituent Effects and SAR Analysis

Alkyl Chain Variations (Butyl vs. 2-Methylpropyl)

  • Branching Impact : The target compound’s 2-methylpropyl group introduces steric bulk compared to the linear butyl chain in its analog (Table 1, Row 2). While both share identical molecular formulas (C₁₅H₁₉ClN₄OS), branching may enhance metabolic stability by reducing oxidative degradation .
  • Lipophilicity : Isobutyl’s branched structure could lower melting points and improve solubility compared to linear alkyl chains, though experimental data are unavailable.

Aromatic Ring Modifications

  • Chlorine Position: The 4-chlorophenyl group in the target compound vs. 2-chlorophenyl in alters electronic effects.
  • Dual Functionalization : The compound in incorporates a 3-chlorophenylmethylsulfanyl group and a 2-methoxyphenylmethylamide, increasing molecular weight and complexity. Methoxy groups may improve solubility but reduce membrane permeability.

Linker and Backbone Differences

  • Sulfanyl vs. Methylsulfanyl-Benzyl : The acetamide derivative in features a 4-(methylsulfanyl)benzyl group on the triazole, adding aromaticity and sulfur-based hydrophobicity. This could enhance π-π stacking but risks off-target interactions.
  • Propanamide vs.

Biological Activity

N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H24ClN5O2C_{23}H_{24}ClN_5O_2 with a molecular weight of 437.9 g/mol. The structure features a chlorophenyl group, a triazole ring, and a sulfanyl moiety that contribute to its biological activity.

Anti-inflammatory Effects

Compounds that incorporate triazole rings have been studied for their anti-inflammatory properties. A related study demonstrated that triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis in activated microglial cells . This mechanism may be relevant for this compound as well.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Research on similar sulfanylacetamide compounds suggests they can inhibit key enzymes involved in inflammatory pathways and cancer progression . The mechanism often involves binding to active sites on enzymes, altering their functionality.

The proposed mechanism of action for this compound likely involves:

  • Interaction with Enzymes : The sulfanyl group may facilitate binding to specific enzymes or receptors.
  • Inhibition of Inflammatory Pathways : Similar compounds have been shown to disrupt pathways such as NF-kB signaling, leading to reduced inflammation .

Case Studies

  • Neuroprotective Effects : A study involving related compounds indicated potential neuroprotective effects against neuroinflammation in models of Parkinson's disease. These compounds reduced glial activation and improved behavioral outcomes in treated animals .
  • Anticancer Activity : Compounds with structural similarities have been identified as kinesin spindle protein (KSP) inhibitors, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound could also exhibit anticancer properties.

Data Summary Table

Property Value
IUPAC NameThis compound
Molecular FormulaC23H24ClN5O2
Molecular Weight437.9 g/mol
Biological ActivitiesAntimicrobial, Anti-inflammatory
Mechanisms of ActionEnzyme inhibition

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